molecular formula C14H27N3O4 B15348303 H-Ala-Val-Leu-OH

H-Ala-Val-Leu-OH

Cat. No.: B15348303
M. Wt: 301.38 g/mol
InChI Key: RFJNDTQGEJRBHO-DCAQKATOSA-N
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Description

H-Ala-Val-Leu-OH is a linear tripeptide with the sequence L-Alanine-L-Valine-L-Leucine. Its molecular formula is C₁₄H₂₇N₃O₄, molecular weight 301.38 g/mol, and CAS number 93414-38-1 . This compound is commercially available (e.g., from Shanghai Chutai Biotech under the name AVL) and is stored at -15°C to maintain stability . Its structure consists of three hydrophobic amino acids, making it a model for studying peptide folding, stability, and interactions in hydrophobic environments.

Properties

Molecular Formula

C14H27N3O4

Molecular Weight

301.38 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H27N3O4/c1-7(2)6-10(14(20)21)16-13(19)11(8(3)4)17-12(18)9(5)15/h7-11H,6,15H2,1-5H3,(H,16,19)(H,17,18)(H,20,21)/t9-,10-,11-/m0/s1

InChI Key

RFJNDTQGEJRBHO-DCAQKATOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N

Origin of Product

United States

Scientific Research Applications

H-Ala-Val-Leu-OH has several applications in scientific research:

  • Chemistry: Used as a model compound in peptide chemistry studies.

  • Biology: Investigated for its role in protein-protein interactions and signaling pathways.

  • Medicine: Potential therapeutic applications in drug design and delivery.

  • Industry: Utilized in the development of bioactive peptides for various industrial applications.

Mechanism of Action

The mechanism by which H-Ala-Val-Leu-OH exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The peptide may bind to receptors or enzymes, influencing their activity.

  • Pathways: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Research Findings

  • Stereochemistry Impact: D-amino acids in peptides (e.g., H-D-Leu-D-Leu-OH) enhance metabolic stability but may reduce receptor binding affinity compared to L-forms .
  • Hydrophobicity and Folding : this compound’s hydrophobic sequence promotes β-sheet formation in aqueous environments, a property exploited in peptide self-assembly studies .
  • Therapeutic Potential: While this compound itself lacks direct clinical data, its inclusion in larger peptides highlights its role as a structural motif in drug design .

Biological Activity

H-Ala-Val-Leu-OH is a tripeptide composed of alanine (Ala), valine (Val), and leucine (Leu). This compound is of significant interest in the field of biochemistry and pharmacology due to its potential biological activities, including its role in modulating various physiological processes and its implications in therapeutic applications.

Structure and Properties

This compound is a member of the class of bioactive peptides, which are known for their diverse biological functions. The specific arrangement of amino acids in this peptide contributes to its unique properties, influencing its interaction with biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that peptides similar to this compound exhibit anticancer properties. For example, modifications in peptide structure can enhance their ability to inhibit mitochondrial ATP synthase, leading to reduced cancer cell proliferation. A study demonstrated that structural variations in peptides can significantly affect their growth inhibitory activities against cancer cell lines such as MCF-7 .

2. Antimicrobial Properties

Research has shown that certain peptides, including those related to this compound, possess antimicrobial properties. These peptides can disrupt bacterial cell membranes, leading to cell lysis. For instance, Fmoc-modified amino acids have been reported to form hydrogels that effectively kill Gram-positive bacteria like Staphylococcus aureus . The hydrogels' effectiveness is attributed to the combined action of different amino acids, highlighting the potential of this compound in developing antimicrobial agents.

3. Modulation of Immune Response

Peptides similar to this compound may also play a role in modulating immune responses. Their ability to interact with immune cells and influence cytokine production suggests potential applications in immunotherapy .

Case Study 1: Anticancer Mechanism

In a study examining the mechanism of action for peptides targeting ATP synthase, it was found that this compound analogs could inhibit ATP synthesis effectively. The study utilized structural analysis techniques to correlate the peptide's conformation with its biological activity, revealing that specific modifications could enhance or diminish its efficacy against cancer cells .

Case Study 2: Antimicrobial Efficacy

A comparative study on various Fmoc-modified peptides demonstrated that those containing hydrophobic residues exhibited superior antimicrobial activity. The effectiveness of these peptides was assessed by measuring bacterial proliferation inhibition rates. The results showed that peptides with leucine residues had significantly higher activity against E. coli and S. aureus compared to other amino acid combinations .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound and similar peptides:

Activity Mechanism Study Reference
AnticancerInhibition of ATP synthase
AntimicrobialDisruption of bacterial cell membranes
Immune modulationInteraction with immune cells

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